2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid
Overview
Description
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid is an organic compound with a piperidine ring structure. Piperidine derivatives are significant in various fields, including pharmaceuticals, due to their diverse biological activities . This compound is characterized by the presence of a carboxylic acid group and a ketone group on the piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpropylamine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar biological activities.
2,6-Dimethylpiperidine: Another piperidine derivative with different substituents.
4-Piperidone: A ketone derivative of piperidine with distinct reactivity
Uniqueness
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a carboxylic acid and a ketone group on the piperidine ring makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGVQXNPOYVEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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